molecular formula C26H29ClN4O5 B11220520 Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11220520
M. Wt: 513.0 g/mol
InChI Key: UOALHHZGOQHHAZ-UHFFFAOYSA-N
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Description

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and a chlorophenyl group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine moiety reacts with a suitable electrophile.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinazoline core.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core and the oxohexyl chain.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinazoline N-oxides and piperazine N-oxides.

    Reduction: Reduced forms of the quinazoline core and the oxohexyl chain.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the quinazoline core are key structural features that enable binding to these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-(4-(4-bromophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
  • Methyl 3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Uniqueness

The presence of the chlorophenyl group in Methyl 3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate distinguishes it from its analogs. This group can significantly influence the compound’s pharmacokinetic properties and its interaction with biological targets.

Properties

Molecular Formula

C26H29ClN4O5

Molecular Weight

513.0 g/mol

IUPAC Name

methyl 3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29ClN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35)

InChI Key

UOALHHZGOQHHAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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